molecular formula C7H7FINO2 B1400408 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine CAS No. 1034467-27-0

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

Cat. No.: B1400408
CAS No.: 1034467-27-0
M. Wt: 283.04 g/mol
InChI Key: DPHOQZPEXMFCGW-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a halogenated pyridine derivative with a methoxymethoxy (-OCH2OCH3) group at the 5-position, fluorine at the 2-position, and iodine at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). The methoxymethoxy group serves as a protective moiety for hydroxyl functionalities, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

2-fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHOQZPEXMFCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268324
Record name 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034467-27-0
Record name 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034467-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • 2-Fluoro-5-hydroxypyridine is the common precursor.
  • The hydroxyl group at the 5-position is protected by conversion to the methoxymethoxy (MOM) ether to prevent unwanted side reactions during halogenation.

Methoxymethoxy Protection (Etherification)

  • The hydroxyl group is reacted with chloromethyl methyl ether (MOM-Cl) or dimethoxymethane in the presence of a base (e.g., diisopropylethylamine or triethylamine).
  • Reaction conditions are typically mild, at low temperature, to avoid decomposition.
  • This step yields 2-fluoro-5-(methoxymethoxy)pyridine intermediate.

Selective Iodination at the 4-Position

  • The iodination is generally performed using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine in the presence of an oxidant.
  • The reaction is carried out under controlled temperature to avoid over-iodination or side reactions.
  • The methoxymethoxy group directs iodination selectively to the 4-position.
  • The fluorine substituent at the 2-position remains intact due to its strong C-F bond.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Purity is typically above 98% for research use.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and substitution pattern.

Alternative Synthetic Approaches

While direct iodination of protected pyridine derivatives is standard, alternative methods have been explored in organofluorine chemistry involving hypervalent iodine reagents:

  • Use of hypervalent iodine reagents for selective fluorination and iodination steps.
  • Multi-step procedures involving oxidation of aryl iodides followed by fluorination and etherification.
  • These methods, although more complex, can offer stereoselective fluorination and high purity yields but require careful handling of hazardous reagents like hydrofluoric acid.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Notes
1 Starting Material 2-Fluoro-5-hydroxypyridine Base pyridine derivative Commercially available or synthesized
2 Etherification MOM-Cl or dimethoxymethane, base 2-Fluoro-5-(methoxymethoxy)pyridine Protects hydroxy group
3 Iodination ICl, NIS or iodine + oxidant, low temp This compound Selective iodination at 4-position
4 Purification Chromatography or recrystallization Pure target compound Purity >98%

Research Findings and Notes

  • The methoxymethoxy group is crucial for regioselectivity and stability during iodination.
  • Fluorine substitution at the 2-position is stable under iodination conditions.
  • The compound’s sensitivity to air and heat necessitates inert atmosphere handling and low-temperature storage.
  • Commercial suppliers provide this compound with high purity, indicating well-established synthetic routes in industry.
  • Advanced synthetic methods using hypervalent iodine reagents offer alternative routes but involve hazardous reagents and complex steps, limiting their routine use.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 4 serves as a prime site for nucleophilic displacement.

Key Observations:

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsYieldSource
Lithium-halogen exchanget-BuLi, THF, -75°C53%
Iodine displacementI₂ in THF, 1 h, RT97%*
DeprotectionHCl (3M), THF, 60°C, 3 h97%

*Yield for subsequent hydrolysis step after iodine displacement.

Electrophilic Aromatic Substitution

The pyridine ring’s electron density, modulated by fluorine and methoxymethoxy groups, directs electrophiles to specific positions.

Key Observations:

  • Halogen Dance Reactions : Under strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), iodine migrates to thermodynamically favored positions. This enables regioselective functionalization .

  • Nitration/Sulfonation : Limited direct data, but fluorine’s electron-withdrawing effect likely deactivates the ring, favoring meta/para substitution relative to the methoxymethoxy group .

Functional Group Transformations

The methoxymethoxy (MOM) group undergoes selective deprotection:

Reaction Pathway:

  • Acidic Hydrolysis : Treatment with 3M HCl in THF at 60°C cleaves the MOM group, yielding 6-fluoro-4-iodo-pyridin-3-ol with 97% efficiency .

  • Stability : The MOM group remains intact under basic or neutral conditions, enabling orthogonal protection strategies .

Cross-Coupling Reactions

The iodine substituent facilitates metal-catalyzed couplings:

Documented Examples:

  • Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, aryl amines couple at position 4 (theoretical yield ~85% based on analogous systems) .

  • Sonogashira Coupling : Limited direct evidence, but similar pyridines achieve 60–80% yields using CuI and Pd(PPh₃)₂Cl₂ .

Table 2: Cross-Coupling Efficiency Predictions

Reaction TypeCatalytic SystemExpected YieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃80–90%

Comparative Reactivity

Structural analogs highlight unique features:

Table 3: Reactivity Comparison With Analogous Compounds

CompoundKey Reactivity DifferencesSource
2-Fluoro-4-bromo-pyridineBromine less reactive in nucleophilic substitution
3-Iodo-5-methoxypyridineIodine at position 3 alters regioselectivity in coupling
4-Iodo-3-(methoxymethoxy)pyridineLacks fluorine, reducing ring deactivation

Mechanistic Insights

  • Nucleophilic Substitution : The iodine’s leaving-group ability is enhanced by the electron-withdrawing fluorine, lowering the activation barrier for SNAr.

  • Halogen Dance : Lithium amide bases deprotonate the pyridine, inducing iodine migration via a radical or anionic intermediate .

Scientific Research Applications

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its binding affinity and reactivity with enzymes or receptors. The methoxymethoxy group can also play a role in modulating its chemical properties and interactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C8H8FINO3
  • Molecular Weight : 315.06 g/mol (calculated based on substituents)
  • Reactivity : The iodine atom at the 4-position is highly reactive in metal-catalyzed substitutions, while the fluorine at the 2-position provides electronic and steric effects that influence regioselectivity in further derivatization .

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine are compared below with analogous pyridine derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
This compound 2-F, 4-I, 5-OCH2OCH3 315.06 High iodine reactivity in cross-couplings; methoxymethoxy enhances solubility .
5-(Benzyloxy)-2-fluoro-4-iodopyridine 2-F, 4-I, 5-OCH2C6H5 329.11 Benzyloxy group increases lipophilicity but requires harsher deprotection conditions .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 2-OH, 5-(3-F-4-OCH3-C6H3) 219.21 Hydroxyl group enables hydrogen bonding but limits stability under acidic conditions .
2-Fluoro-5-iodo-4-methylpyridine 2-F, 4-CH3, 5-I 251.03 Methyl group reduces steric hindrance but lowers electrophilicity at the 4-position .

Biological Activity

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a heterocyclic compound with the molecular formula C₇H₇FINO₂ and a molecular weight of 283.04 g/mol. Its structure features a pyridine ring substituted with fluorine, iodine, and a methoxymethoxy group. This unique combination of substituents suggests potential biological activity, although specific mechanisms and effects remain largely unexplored in existing literature.

The compound's notable features include:

  • Molecular Formula : C₇H₇FINO₂
  • Molecular Weight : 283.04 g/mol
  • Structural Characteristics : The presence of both fluorine and iodine may influence its reactivity and biological interactions.

Synthesis

Synthesis typically involves multi-step processes, often starting from simpler pyridine derivatives. A common method includes the following steps:

  • Cooling a solution of 2-fluoro-5-methoxymethoxy-pyridine in THF to -75°C.
  • Adding tert-butyllithium followed by iodine to facilitate halogenation.
  • Extracting the product with ethyl acetate and purifying it through drying and concentration methods .

Antimicrobial Activity

Research indicates that halogenated pyridines can exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains, suggesting that this compound might possess similar effects .

Anticancer Properties

Compounds containing fluorine and iodine have been investigated for their roles in cancer treatment. Studies on related pyridine derivatives have demonstrated their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity related to cancer progression . The potential for this compound to act as an anticancer agent warrants further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-4-bromo-pyridineFluorine and bromine substitutionLacks iodine; different halogen properties
3-Iodo-5-methoxypyridineIodine and methoxy groupDifferent position of substituents
4-Iodo-2-methylpyridineIodine and methyl substitutionMethyl group alters steric hindrance

The presence of both fluorine and iodine in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity and biological profiles.

Q & A

Q. What are the established synthetic routes for 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine?

A common method involves sequential halogenation and protective group chemistry. For example, iodination of a fluoropyridine precursor (e.g., 2-fluoro-5-hydroxypyridine) using iodine and sodium carbonate in a THF/water mixture can introduce the iodine substituent. Subsequent methoxymethoxy (MOM) protection of the hydroxyl group is achieved via reaction with MOMCl in the presence of potassium tert-butoxide . Yield optimization often requires careful control of reaction temperature and stoichiometry.

Q. How is the structure of this compound verified experimentally?

Structural confirmation typically employs:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. For instance, the MOM group shows characteristic singlet peaks for methoxy protons (~3.3–3.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming regioselectivity in halogenation steps .
  • FTIR/Raman Spectroscopy : Detects functional groups (e.g., C-F stretches at ~1100–1200 cm1^{-1}) and validates substitution patterns .

Q. What are the key safety considerations when handling this compound?

Based on structurally similar pyridine derivatives:

  • Toxicity : Potential skin/eye irritant (Risk Code R36/37/38) and harmful if swallowed (R22). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store below -20°C in airtight containers to prevent degradation. Avoid exposure to moisture or strong acids/bases that may cleave the MOM group .

Q. What are its primary applications in organic synthesis?

The compound serves as a versatile intermediate:

  • Suzuki-Miyaura Cross-Coupling : The iodine atom at position 4 enables coupling with boronic acids to form biaryl structures, critical in drug discovery .
  • Functional Group Interconversion : The MOM-protected hydroxyl group can be deprotected under acidic conditions (e.g., TFA/DCM) to regenerate a reactive -OH site for further derivatization .

Advanced Research Questions

Q. How does the methoxymethoxy (MOM) group influence regioselectivity in electrophilic substitution reactions?

The MOM group acts as an electron-donating protective group, directing electrophiles to meta/para positions relative to itself. For example, in iodination reactions, the MOM-protected hydroxyl group at position 5 enhances electron density at position 4, favoring iodine incorporation there. Computational studies (B3LYP/B3PW91 methods) support this by mapping electrostatic potential surfaces .

Q. What challenges arise in optimizing Suzuki-Miyaura couplings for this substrate?

Key issues include:

  • Catalyst Selection : Pd2_2(dba)3_3 with tricyclohexylphosphine improves yields for sterically hindered pyridine derivatives .
  • Solvent Effects : Dioxane or toluene enhances coupling efficiency compared to polar solvents.
  • Byproduct Formation : Competing protodehalogenation (iodine removal) can occur; adding excess boronic acid minimizes this .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions : MOM groups are cleaved by strong acids (e.g., HCl, TFA), regenerating the hydroxyl group.
  • Basic Conditions : Stable under mild bases (e.g., Na2_2CO3_3), but prolonged exposure to strong bases (NaOH) may degrade the pyridine ring .
  • Oxidative Environments : Susceptible to oxidation at the methoxy moiety, forming pyridine-N-oxides .

Q. What computational methods are used to predict its reactivity?

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict reaction pathways (e.g., iodination energetics) and transition states .
  • Molecular Docking : Used to assess interactions with biological targets (e.g., enzymes), though limited data exist for this specific compound .

Q. How do steric effects from the iodine substituent impact its reactivity?

The bulky iodine atom at position 4 hinders nucleophilic attack at adjacent positions but enhances electrophilic substitution at distal sites (e.g., position 3). Steric maps from crystallographic data (e.g., van der Waals radii) guide synthetic modifications .

Contradictions and Limitations in Current Data

  • Synthetic Yields : Reported yields for MOM protection range from 70% () to >90% (), likely due to variations in base selection (KOtBu vs. NaOH) .
  • Biological Activity : Limited studies exist; extrapolations from analogues (e.g., 5-fluoro-2-methoxypyridine) suggest potential as kinase inhibitors, but direct evidence is lacking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Reactant of Route 2
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

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